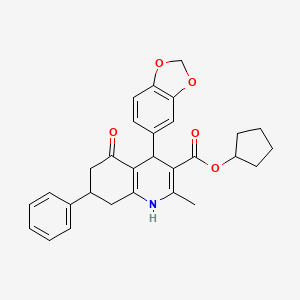![molecular formula C12H23NO B5149495 4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)
4-[(3-methylcyclopentyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylcyclopentyl)amino]cyclohexanol, also known as 4-Methylcyclopentadecanone, is a cyclic ketone compound with a molecular formula of C13H23NO and a molecular weight of 209.33 g/mol. It is a synthetic compound that has been used in scientific research for its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-[(3-methylcyclopentyl)amino]cyclohexanol is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylcyclopentyl)amino]cyclohexanol can reduce inflammation and pain in animal models. It has also been found to lower fever and reduce oxidative stress in the body. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-methylcyclopentyl)amino]cyclohexanol in lab experiments is its potential to exhibit anti-inflammatory and analgesic properties, which can be useful in studying the mechanisms of pain and inflammation in the body. However, its limitations include its synthetic nature and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 4-[(3-methylcyclopentyl)amino]cyclohexanol. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its effects on other physiological processes, such as the immune system and cardiovascular system. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4-[(3-methylcyclopentyl)amino]cyclohexanol is a synthetic compound that has been studied for its potential applications in various scientific fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-[(3-methylcyclopentyl)amino]cyclohexanol can be achieved through a multi-step process involving the reaction of cyclohexanone with methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an amine such as methylamine to yield the final compound.
Aplicaciones Científicas De Investigación
4-[(3-methylcyclopentyl)amino]cyclohexanol has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-[(3-methylcyclopentyl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-2-3-11(8-9)13-10-4-6-12(14)7-5-10/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUVGSWTIMCTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149423.png)
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
![4-[(3-bromophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5149455.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5149469.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)

![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)